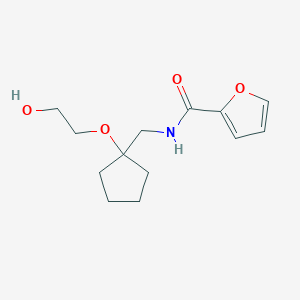

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide

Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan-2-carboxamide core substituted with a cyclopentylmethyl group bearing a 2-hydroxyethoxy moiety. This structural motif combines a heterocyclic furan ring, known for its electron-rich aromatic system, with a cyclopentyl group that introduces conformational flexibility.

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c15-7-9-18-13(5-1-2-6-13)10-14-12(16)11-4-3-8-17-11/h3-4,8,15H,1-2,5-7,9-10H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAHRUFHPRJOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=CO2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas.

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects.

Biochemical Pathways

Furan derivatives, in general, are known to interact with various biochemical pathways, leading to their diverse therapeutic effects.

Result of Action

Furan derivatives are known to exhibit a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects.

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

- IUPAC Name : this compound

This compound features a furan ring, which is known for its reactivity and ability to interact with various biological targets.

Interaction with Biological Targets

This compound is hypothesized to interact with specific receptors and enzymes in the body. Its hydroxyethoxy group may enhance solubility and bioavailability, facilitating its interaction with biological targets.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound can inhibit key enzymatic pathways involved in cell signaling and proliferation. For example, studies have shown that similar furan derivatives exhibit inhibitory effects on various kinases, which are critical for cancer cell growth and survival .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. Notably, furan-based compounds have been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that a related compound significantly reduced cell viability in A431 vulvar epidermal carcinoma cells .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects may be attributed to its ability to modulate inflammatory pathways. Research has indicated that furan derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective properties. Similar compounds have been shown to protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential use in neurodegenerative diseases.

Case Study 1: Anticancer Activity Assessment

A recent study assessed the anticancer activity of this compound in vitro. The results indicated a dose-dependent inhibition of cell growth in several cancer cell lines, with an IC50 value suggesting significant potency against specific tumor types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (Carcinoma) | 15 | Inhibition of EGFR signaling |

| MCF7 (Breast Cancer) | 20 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Activity Evaluation

In another study, the anti-inflammatory effects were evaluated using a lipopolysaccharide (LPS)-induced model. The compound significantly reduced the levels of TNF-alpha and IL-6 in treated cells compared to controls.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 1500 | 1200 |

| Compound Treatment | 600 | 400 |

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)furan-2-carboxamide is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its applications, providing comprehensive data tables and insights from verified sources.

Pharmacological Applications

This compound has shown potential in various pharmacological contexts:

- Anti-inflammatory Activity : The compound is being studied for its ability to inhibit specific inflammatory pathways, particularly through the modulation of nuclear factor kappa B (NF-κB) signaling. Inhibition of this pathway is beneficial in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by affecting mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins . This makes it a candidate for further development as an anticancer agent.

Neurological Research

Research indicates that compounds with similar structures to this compound may have implications in treating neurological disorders. For instance:

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective effects against oxidative stress and excitotoxicity, which are common mechanisms involved in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : Studies have shown that similar carboxamide compounds can exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics.

Case Study 1: Anti-inflammatory Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of furan-based carboxamides, including this compound. The study demonstrated that these compounds effectively inhibited NF-κB activation in vitro, leading to reduced inflammatory cytokine production in human monocytic cells .

Case Study 2: Cancer Cell Line Studies

A research article published in Cancer Letters explored the effects of various furan derivatives on cancer cell proliferation. The study found that this compound induced cell cycle arrest at the S-phase in HepG2 liver cancer cells, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB signaling | |

| Anticancer | Induction of apoptosis in HepG2 cells | |

| Antimicrobial | Significant inhibition of E. coli |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related furan carboxamide derivatives:

Conformational and Electronic Effects

- Planarity and Intramolecular Interactions : The target compound’s cyclopentyl group introduces steric hindrance, contrasting with the planar amide conformation observed in N-(2-nitrophenyl)furan-2-carboxamide . The hydroxyethoxy group may form hydrogen bonds, increasing solubility but reducing rigidity compared to nitro-substituted analogs.

Research Findings and Data Trends

- Solubility : The hydroxyethoxy group in the target compound predicts improved aqueous solubility (>50 mg/mL estimated) compared to nitro- or phenyl-substituted analogs (<10 mg/mL) .

- Synthetic Accessibility : The target’s cyclopentylmethyl group may require multi-step synthesis, similar to cyclopropane-containing analogs in , whereas nitro-substituted derivatives are simpler to prepare .

- Crystallography : While N-(2-nitrophenyl)furan-2-carboxamide forms helical chains via C-H⋯O interactions, the target’s hydroxyethoxy group may promote different packing motifs, as seen in cyclopentyl-containing structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.